

immunomodulatory functions of CRAMP-18 in mice

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Compound of Interest

Compound Name: CRAMP-18 (mouse)

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An In-depth Technical Guide on the Immunomodulatory Functions of CRAMP-18 in Mice

Introduction

The Cathelicidin-Related Antimicrobial Peptide (CRAMP) is the sole cathelicidin found in mice, serving as the ortholog to the human peptide LL-37, which is derived from the hCAP-18 precursor.[1] CRAMP is a multifunctional host defense peptide initially recognized for its broad-spectrum antimicrobial activity.[2][3][4] It is expressed as a precursor protein primarily by immune cells such as neutrophils and macrophages, as well as by epithelial cells in various tissues.[1][5][6] Upon cleavage, it releases the active C-terminal peptide. While the full-length mature peptide is often referred to as CRAMP, shorter functional fragments, such as the 18-amino acid peptide CRAMP-18, have been identified and are subjects of research.[2][3][4]

Beyond its role in direct pathogen elimination, CRAMP has emerged as a critical modulator of the innate and adaptive immune systems. Its functions are highly context-dependent, exhibiting both pro-inflammatory and anti-inflammatory properties depending on the disease model and cellular environment.[7][8] This dual nature makes CRAMP a complex but compelling target for therapeutic development. This guide provides a comprehensive overview of the known immunomodulatory functions of CRAMP in murine models, detailing its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its roles.

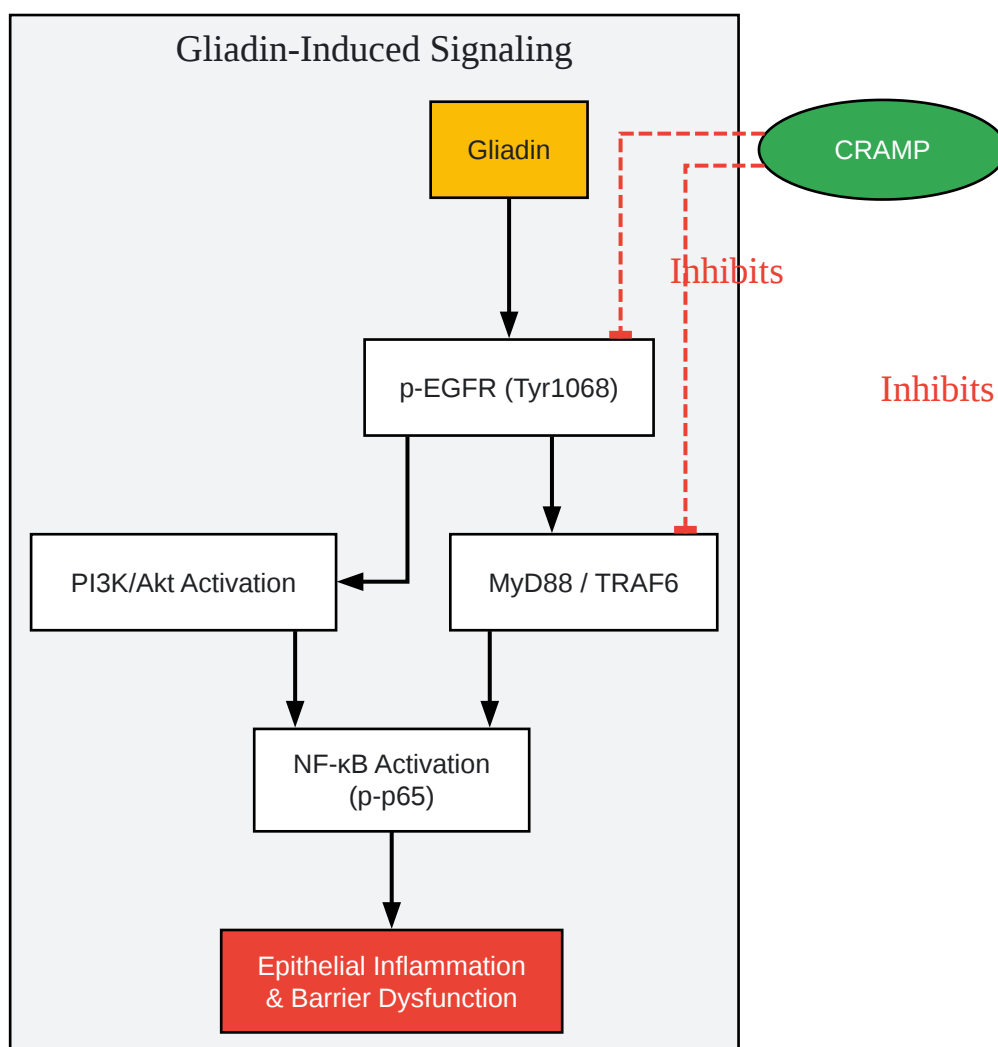
Signaling Pathways Modulated by CRAMP

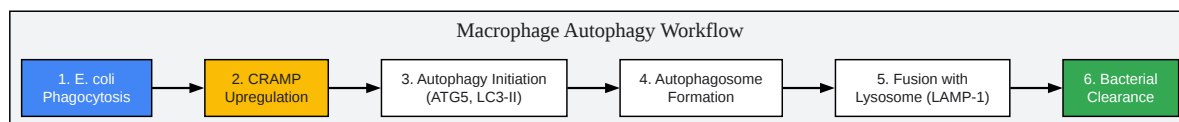
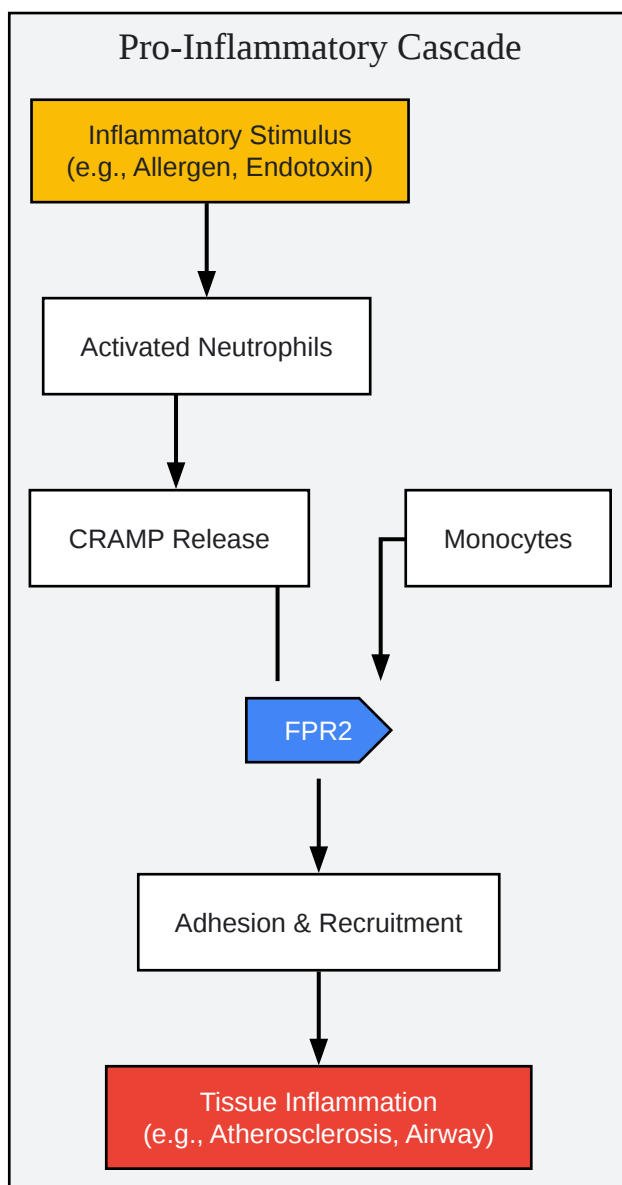
CRAMP exerts its immunomodulatory effects by engaging with various cellular receptors and influencing multiple downstream signaling cascades. Its impact can be broadly categorized into anti-inflammatory, pro-inflammatory, autophagy-related, and regulatory cell-inducing pathways.

Anti-Inflammatory Signaling in the Intestinal Epithelium

In the context of gluten-induced enteropathy (GIE), CRAMP demonstrates a protective, anti-inflammatory role by counteracting gliadin-triggered signaling in intestinal epithelial cells.

Gliadin, an immunogenic peptide from gluten, activates a signaling cascade that compromises the epithelial barrier. CRAMP intervenes by inhibiting key steps in this pathway.^[6] Specifically, it prevents the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) at Tyr1068, which in turn blocks the downstream activation of the PI3K/Akt and NF- κ B pathways.^[6] This is achieved by reducing the expression of MyD88 and TRAF6, critical adaptors in inflammatory signaling.^[6]





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